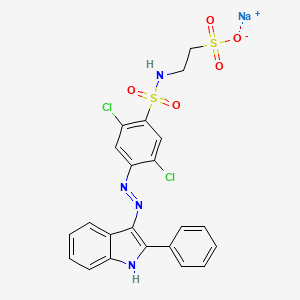
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an indole ring, azo linkage, and sulfonyl group, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt typically involves multiple steps:
Formation of the Indole Ring: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Azo Coupling: The indole derivative is then subjected to azo coupling with 2,5-dichloroaniline in the presence of a diazonium salt, forming the azo linkage.
Sulfonation: The resulting azo compound undergoes sulfonation using chlorosulfonic acid, introducing the sulfonyl group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Purification: Employing purification techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.
Nucleophiles: Ammonia, primary amines.
Major Products
Sulfone Derivatives: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Sulfonyl Compounds: Formed through nucleophilic substitution.
Scientific Research Applications
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activities.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonic acid derivatives: Compounds with similar sulfonyl groups but different aromatic or heterocyclic structures.
Azo Compounds: Molecules with azo linkages but varying substituents on the aromatic rings.
Uniqueness
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt is unique due to its combination of an indole ring, azo linkage, and sulfonyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
72968-75-3 |
|---|---|
Molecular Formula |
C22H17Cl2N4NaO5S2 |
Molecular Weight |
575.4 g/mol |
IUPAC Name |
sodium;2-[[2,5-dichloro-4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]sulfonylamino]ethanesulfonate |
InChI |
InChI=1S/C22H18Cl2N4O5S2.Na/c23-16-13-20(35(32,33)25-10-11-34(29,30)31)17(24)12-19(16)27-28-22-15-8-4-5-9-18(15)26-21(22)14-6-2-1-3-7-14;/h1-9,12-13,25-26H,10-11H2,(H,29,30,31);/q;+1/p-1 |
InChI Key |
CRRRYPHVCHHMIQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)S(=O)(=O)NCCS(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



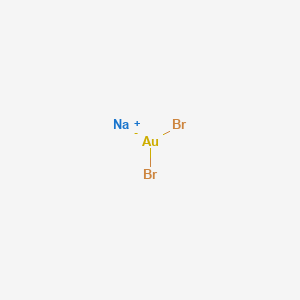
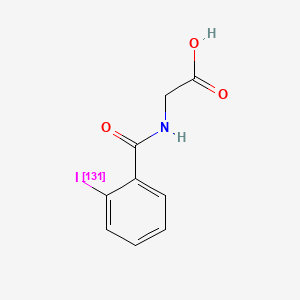


![3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13753245.png)

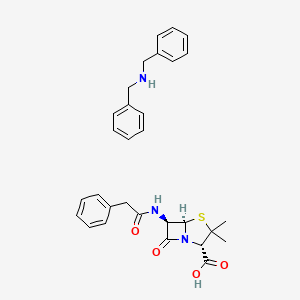
![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)
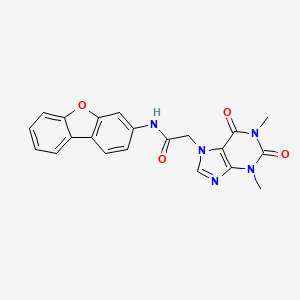

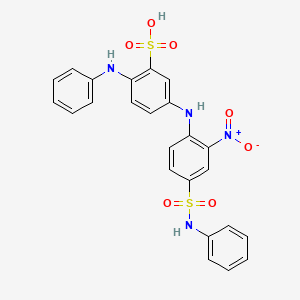
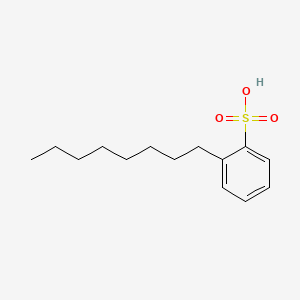
![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)
